

# Technical Guide on the Spectroscopic Data of Linagliptin

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## Compound of Interest

Compound Name: *Glepidotin B*

Cat. No.: *B157564*

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An In-depth Analysis for Researchers, Scientists, and Drug Development Professionals

## Introduction

Initial searches for "**Glepidotin B**" did not yield any publicly available spectroscopic data. It is possible that this is a novel compound, a proprietary research code, or a nomenclature not yet in the public domain. To fulfill the core requirements of an in-depth technical guide on a relevant compound for the target audience, this whitepaper will focus on the extensive and well-documented spectroscopic data of Linagliptin.

Linagliptin is a potent and selective dipeptidyl peptidase-4 (DPP-4) inhibitor used for the treatment of type 2 diabetes.<sup>[1]</sup> This document provides a comprehensive summary of its spectroscopic characteristics, including Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), Infrared (IR), and Ultraviolet-Visible (UV-Vis) data. Detailed experimental protocols and relevant pathway diagrams are also presented to support research and development activities.

## Spectroscopic Data Summary

The following sections summarize the key spectroscopic data for Linagliptin, presented in tabular format for clarity and ease of comparison.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the molecular structure of a compound. The  $^1\text{H}$  and  $^{13}\text{C}$  NMR data for Linagliptin are presented below.

Table 1:  $^1\text{H}$  NMR Spectroscopic Data for Linagliptin[1]

Position	Chemical Shift (ppm)	Multiplicity	Number of Hydrogens	Assignment
5, 15	1.75 – 1.79	Singlet	6H	$\text{CH}_3$
6, 9, 14	2.80 – 2.90	Multiplet	6H	$\text{CH}_2$
-	3.32 – 3.34	Multiplet	-	Solvent ( $\text{DMSO-d}_6$ )
12	3.35 – 3.36	Multiplet	6H	$\text{CH}_2$
13	4.88 – 4.91	Duplet	2H	$\text{NH}_2$
7	5.32	Singlet	3H	$\text{CH}_3$
2	7.65 – 7.70	Triplet	1H	CH aromatic
1	7.79 – 7.83	Duplet	1H	CH aromatic
3	7.88 – 7.94	Triplet	1H	CH aromatic

| 4 | 8.23 – 8.27 | Duplet | 1H | CH aromatic |

Table 2:  $^{13}\text{C}$  NMR Spectroscopic Data for Linagliptin

Chemical Shift (ppm)	Assignment
15.3	CH <sub>3</sub>
29.5	CH <sub>3</sub>
32.8	CH <sub>2</sub>
35.5	CH <sub>2</sub>
47.9	CH <sub>2</sub>
48.3	CH
50.7	CH <sub>2</sub>
56.4	CH
106.0	C
123.6	CH
124.9	CH
126.8	CH
128.9	C
133.9	CH
148.2	C
151.7	C
155.0	C=O
156.9	C=O
160.0	C
162.1	C

| 168.9 | C |

## Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule, allowing for the determination of its molecular weight and elemental composition.

Table 3: Mass Spectrometry Data for Linagliptin

Parameter	Value	Reference
Molecular Ion [M+H] <sup>+</sup>	m/z 473.25	[1][2]
Molecular Formula	C <sub>25</sub> H <sub>28</sub> N <sub>8</sub> O <sub>2</sub>	[3]

| Molecular Weight | 472.54 g/mol |[3] |

## Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.

Table 4: Infrared (IR) Absorption Bands for Linagliptin

Wavenumber (cm <sup>-1</sup> )	Assignment	Reference
3428	N-H <sub>2</sub> stretching	[4]
2932, 2852	Aliphatic C-H stretching	[4]
2223	-C≡C- stretching	[5]
1697	C=O stretching	[6]
1655	C=O stretching	[4]
1517	C=N stretching	[4]
1506	C-N stretching	[6]
1286	C-N stretching	[4]

| 763 | C≡C bending |[4] |

## Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is often used for quantitative analysis.

Table 5: UV-Vis Absorption Maxima for Linagliptin

Solvent	$\lambda_{\text{max 1}}$ (nm)	$\lambda_{\text{max 2}}$ (nm)	Reference
Methanol	~226	~293	[2]
Acetonitrile	~226	~293	[2]
Ethanol	~226	~293	[2]
Water	~226	~293	[2]
Acetonitrile:Methanol: Water (1:1:1)	298	-	[7]

| Methanol:Water (15:85) | 290 | - |[8] |

## Experimental Protocols

The following protocols are synthesized from published methodologies for the spectroscopic analysis of Linagliptin.

### NMR Spectroscopy

- Instrumentation: Varian VNMRs-300 (300 MHz) or equivalent NMR spectrometer.[9]
- Sample Preparation: A suitable amount of Linagliptin reference standard is dissolved in deuterated dimethylsulfoxide (DMSO-d<sub>6</sub>).[9]
- <sup>1</sup>H NMR Acquisition:
  - Spectrometer Frequency: 300 MHz or 400 MHz.[1][9]
  - Solvent: DMSO-d<sub>6</sub>. [1]

- Internal Standard: Tetramethylsilane (TMS) at 0 ppm.
- Data Acquisition: Standard proton NMR acquisition parameters are used.
- <sup>13</sup>C NMR Acquisition:
  - Spectrometer Frequency: 100 MHz.[1]
  - Solvent: DMSO-d<sub>6</sub>. [1]
  - Data Acquisition: Standard carbon NMR acquisition parameters with proton decoupling are used.

## Mass Spectrometry

- Instrumentation: UPLC system coupled to a Micromass Q-TOF micro mass spectrometer or a XEVO G2-XS Q-ToF high-resolution mass spectrometer.[3][9]
- Ionization Mode: Electrospray Ionization (ESI) in positive mode.[3][10]
- Sample Preparation: The sample is dissolved in a suitable solvent, typically a mixture of acetonitrile and water, and introduced into the mass spectrometer via the UPLC system.[10]
- MS Scan Conditions:
  - Capillary Voltage: 0.8 - 1.0 kV.[10]
  - Source Temperature: 120 °C.[10]
  - Desolvation Temperature: 350 - 550 °C.[10]
  - Cone Voltage: 30 - 40 V.[10]
  - Scan Range: m/z 100-1200.[10]

## IR Spectroscopy

- Instrumentation: Perkin Elmer Spectrum BXII or equivalent FT-IR spectrometer.[9]

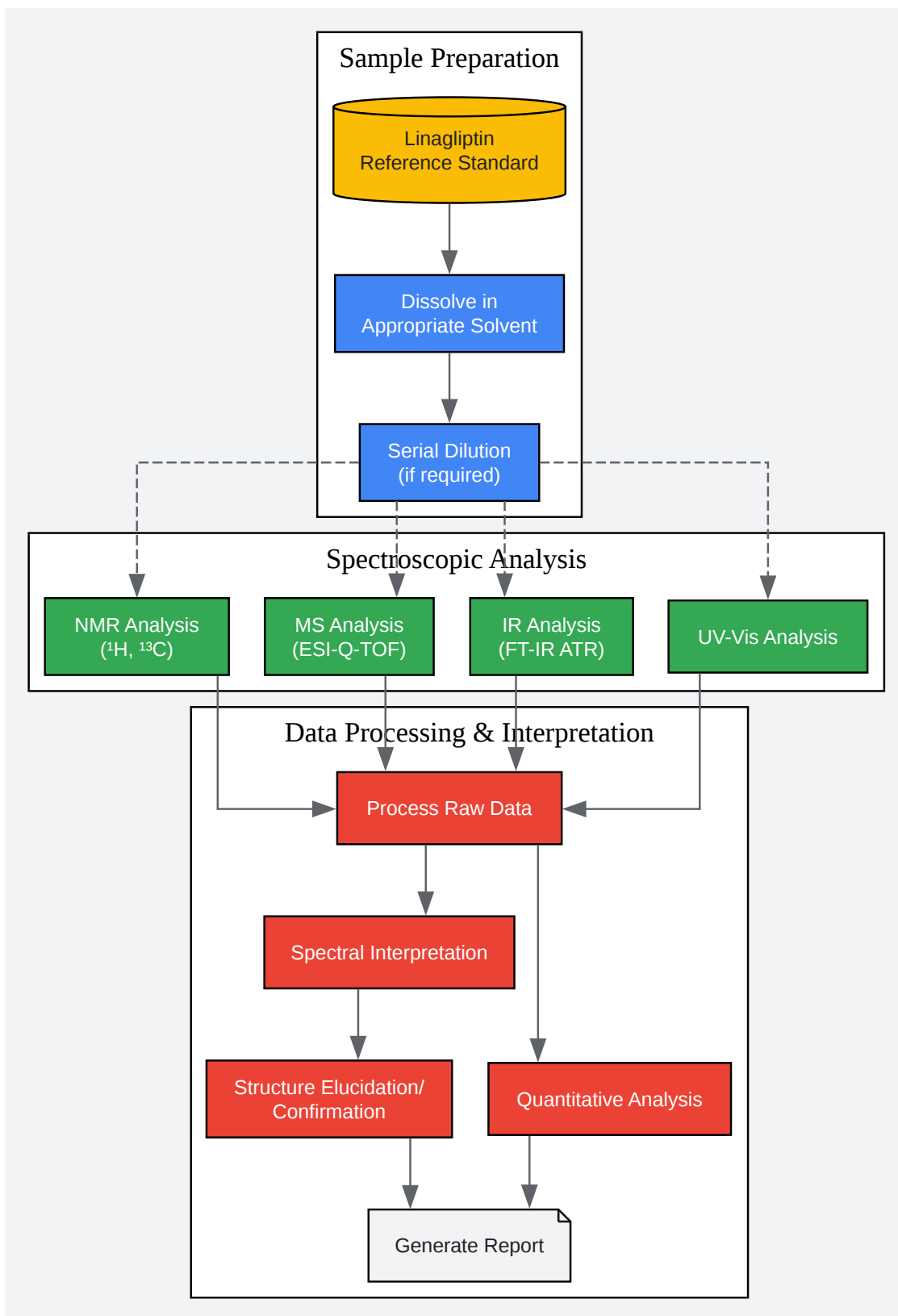
- **Sample Preparation:** A small amount of the Linagliptin sample is placed directly onto the attenuated total reflectance (ATR) crystal. No KBr pellet preparation is required for this method.<sup>[9]</sup>
- **Data Acquisition:**
  - **Scan Range:** Typically 4000-400  $\text{cm}^{-1}$ .
  - **Resolution:** 4  $\text{cm}^{-1}$ .
  - **Scans:** A suitable number of scans (e.g., 16 or 32) are co-added to obtain a high-quality spectrum.

## UV-Vis Spectroscopy

- **Instrumentation:** Shimadzu UV-1601 PC or equivalent double beam UV-Vis spectrophotometer.<sup>[9]</sup>
- **Sample Preparation:** A stock solution of Linagliptin is prepared by accurately weighing the reference standard and dissolving it in a suitable solvent (e.g., methanol, acetonitrile, or water).<sup>[2][8]</sup> Working solutions are prepared by diluting the stock solution to the desired concentration (e.g., 10  $\mu\text{g/mL}$ ).<sup>[2]</sup>
- **Data Acquisition:**
  - **Scan Range:** 200-400 nm.<sup>[9]</sup>
  - **Blank:** The solvent used for sample preparation is used as the blank.
  - **Cuvettes:** 10 mm matched quartz cuvettes are used.<sup>[9]</sup>
  - The absorption spectrum is recorded, and the wavelengths of maximum absorbance ( $\lambda_{\text{max}}$ ) are determined.

## Visualizations

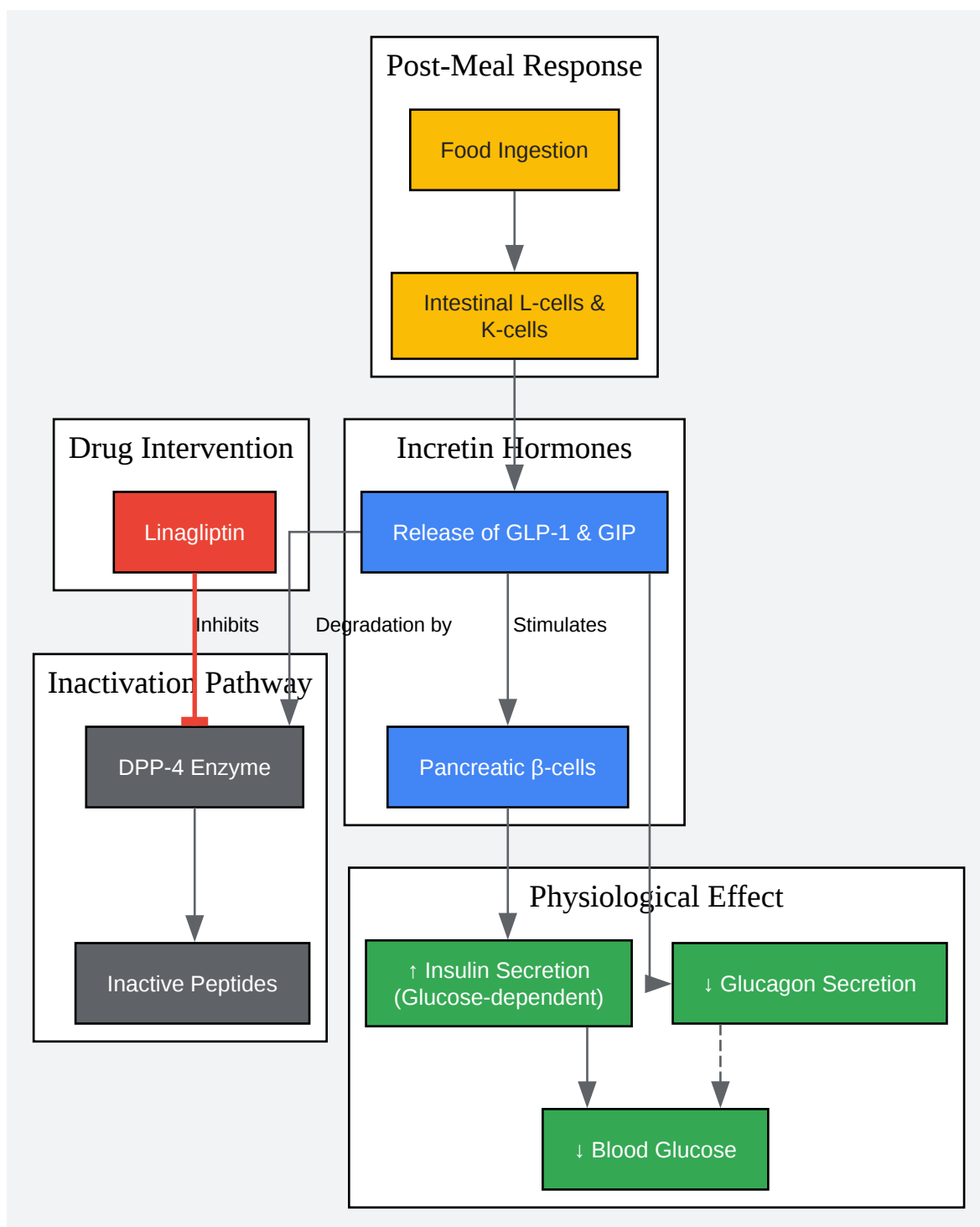
The following diagrams illustrate the mechanism of action of Linagliptin and a typical experimental workflow for its spectroscopic analysis.



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Caption: A generalized workflow for the spectroscopic analysis of Linagliptin.





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Caption: Mechanism of action of Linagliptin via DPP-4 inhibition.

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- To cite this document: BenchChem. [Technical Guide on the Spectroscopic Data of Linagliptin]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b157564#glepidotin-b-spectroscopic-data-nmr-ms-ir-uv-vis]

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